molecular formula C20H32N2O2 B13161168 tert-butyl N-(1-benzyl-2,4,6-trimethylpiperidin-3-yl)carbamate

tert-butyl N-(1-benzyl-2,4,6-trimethylpiperidin-3-yl)carbamate

Cat. No.: B13161168
M. Wt: 332.5 g/mol
InChI Key: WJXVFKYBSHGCGK-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-benzyl-2,4,6-trimethylpiperidin-3-yl)carbamate is a carbamate-protected piperidine derivative characterized by a benzyl group at the 1-position and methyl substituents at the 2-, 4-, and 6-positions of the piperidine ring. This compound is part of a broader class of tert-butyl carbamates, which are widely used as intermediates in pharmaceutical synthesis due to their stability and ease of deprotection under mild acidic conditions.

Properties

Molecular Formula

C20H32N2O2

Molecular Weight

332.5 g/mol

IUPAC Name

tert-butyl N-(1-benzyl-2,4,6-trimethylpiperidin-3-yl)carbamate

InChI

InChI=1S/C20H32N2O2/c1-14-12-15(2)22(13-17-10-8-7-9-11-17)16(3)18(14)21-19(23)24-20(4,5)6/h7-11,14-16,18H,12-13H2,1-6H3,(H,21,23)

InChI Key

WJXVFKYBSHGCGK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C(C1NC(=O)OC(C)(C)C)C)CC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthesis of the 2,4,6-Trimethylpiperidine Core

  • The piperidine ring with methyl substituents at positions 2, 4, and 6 is typically synthesized starting from simpler cyclic precursors such as piperidin-4-one derivatives or tetrahydropyridine intermediates.
  • Methyl groups are introduced via alkylation or selective methylation reactions using reagents like methyl iodide or methyl lithium under controlled conditions.
  • Reduction of unsaturated intermediates (e.g., tetrahydropyridines) to saturated piperidines is commonly achieved using sodium borohydride or catalytic hydrogenation.

Installation of the tert-Butyl Carbamate Group

  • The amino functionality at position 3 is protected by reaction with di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate.
  • This carbamate formation is typically catalyzed by bases such as triethylamine or 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane or tetrahydrofuran.
  • The reaction is conducted at low temperatures (0–25 °C) to prevent decomposition or side reactions.

Typical Reaction Conditions and Reagents

Step Reagents/Catalysts Solvents Temperature Range Notes
Piperidine ring methylation Methyl iodide, methyl lithium Toluene, THF 0–80 °C Controlled to avoid polyalkylation
Reduction of intermediates Sodium borohydride, catalytic hydrogenation Methanol, ethanol 0–50 °C Ensures saturation of ring
Benzylation of nitrogen Benzyl bromide, K2CO3 or NaH DMF, acetonitrile 25–80 °C Avoids over-alkylation
Carbamate formation Di-tert-butyl dicarbonate, triethylamine DCM, THF 0–25 °C Boc protection of amino group

Analytical Characterization Supporting Synthesis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms the presence and positions of methyl groups, benzyl substituent, and carbamate moiety. Proton and carbon NMR spectra show characteristic chemical shifts for tert-butyl groups (~1.4 ppm), aromatic benzyl protons (~7.2–7.4 ppm), and piperidine ring protons.
  • Mass Spectrometry (MS) : Confirms molecular weight (332.5 g/mol) and molecular ion peaks consistent with the molecular formula C20H32N2O2.
  • Infrared Spectroscopy (IR) : Identifies carbamate carbonyl stretch (~1700 cm^-1) and N-H bending vibrations.
  • Chromatography (HPLC, GC) : Used to assess purity and isolate the desired compound from reaction mixtures.

Research and Patent Literature Insights

  • Patent literature (e.g., EP 3666757 A1) describes related synthetic routes involving piperidin-4-one intermediates and subsequent functionalization steps, including reductive amination and benzylation, which are relevant to the preparation of this compound class.
  • Recent chemical supplier data (VulcanChem) outline multi-step organic reactions for the synthesis of tert-butyl N-(1-benzyl-2,4,6-trimethylpiperidin-3-yl)carbamate, emphasizing the use of organic solvents and catalysts to achieve high yield and purity.
  • Comparative studies of related piperidine derivatives demonstrate the importance of methyl group positioning on biological activity, underscoring the need for precise synthetic control.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Outcome/Notes
Piperidine ring formation Piperidin-4-one derivatives, methylation reagents Formation of 2,4,6-trimethylpiperidine core
Nitrogen benzylation Benzyl bromide, base (K2CO3, NaH) Introduction of benzyl substituent at N-1
Carbamate protection Di-tert-butyl dicarbonate, base Formation of tert-butyl carbamate at position 3
Purification and analysis Chromatography, NMR, MS, IR Confirmation of structure and purity

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1-benzyl-2,4,6-trimethylpiperidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

tert-butyl N-(1-benzyl-2,4,6-trimethylpiperidin-3-yl)carbamate is a chemical compound with the molecular formula C20H32N2O2C_{20}H_{32}N_2O_2 and a molecular weight of approximately 332.49 g/mol. It consists of a tert-butyl group attached to a carbamate functional group, which is linked to a piperidine ring further substituted with a benzyl group and three methyl groups at the 2, 4, and 6 positions.

Potential Applications

This compound is recognized for its structural complexity and potential applications in medicinal chemistry and pharmacology. Due to its functional groups, this compound can undergo hydrolysis under acidic or basic conditions to release the corresponding amine and alcohol. The piperidine ring may also participate in nucleophilic substitution reactions, particularly at the nitrogen atom or at positions where substituents can be introduced.

Structural Analogs and Their Significance

Several compounds share structural similarities with this compound. These compounds highlight the diversity within piperidine derivatives and underscore how minor structural modifications can significantly impact biological activity and applicability.

Table of Structurally Similar Compounds

Compound NameStructure CharacteristicsUnique Features
Tert-butyl N-(1-benzyl-2,3,6-trimethylpiperidin-4-yl)carbamateSimilar piperidine structure but different methyl substitutionDifferent position of methyl groups may influence activity
Tert-butyl N-(1-benzyl-2,5,6-trimethylpiperidin-3-yl)carbamateContains different methyl substitutionsVariations in substitution patterns can affect pharmacological properties
Tert-butyl N-(1-benzyl-4,5,6-trimethylpiperidin-3-yl)carbamateSimilar core structure with distinct methyl arrangementsPotentially different interaction profiles due to structural changes

Other Information

Mechanism of Action

The mechanism of action of tert-butyl N-(1-benzyl-2,4,6-trimethylpiperidin-3-yl)carbamate involves its role as a protecting group for amines. The tert-butyl carbamate group can be introduced to an amine, protecting it from unwanted reactions during subsequent synthetic steps. The protecting group can then be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Carbamates

Compound Name CAS Number Substituents/Modifications Core Structure Reference
This compound Not provided 1-Benzyl, 2,4,6-trimethylpiperidin-3-yl Piperidine Target
tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate 1330069-67-4 Cyclopentyl with hydroxy group Cyclopentane
tert-Butyl N-[cis-3-hydroxycyclopentyl]carbamate 207729-03-1 cis-3-Hydroxycyclopentyl Cyclopentane
tert-Butyl N-[cis-3-methylpiperidin-4-yl]carbamate 473839-06-4 cis-3-Methylpiperidin-4-yl Piperidine
tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate 1523530-57-5 (3R,5S)-5-Methylpiperidin-3-yl Piperidine
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate 880545-32-4 Azabicyclo[4.1.0]heptane scaffold Bicyclic amine
tert-Butyl N-(2,4,6-trimethylphenyl)carbamate Not provided Aromatic 2,4,6-trimethylphenyl group Benzene

Key Observations:

Core Structure Variability: The target compound features a piperidine core, while others utilize cyclopentane (e.g., ), bicyclic amines (e.g., ), or aromatic systems (e.g., ). Bicyclic derivatives like tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate introduce rigidity, which may enhance binding selectivity in drug design .

Substituent Effects: The 1-benzyl group in the target compound provides lipophilicity, contrasting with polar hydroxy groups in cyclopentane derivatives (e.g., 1330069-67-4) .

Stereochemical Diversity :

  • Chiral centers in compounds such as tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (1523530-57-5) highlight the importance of stereochemistry in pharmacological activity .

Biological Activity

Tert-butyl N-(1-benzyl-2,4,6-trimethylpiperidin-3-yl)carbamate is a complex organic compound characterized by its unique molecular structure, which includes a tert-butyl group, a carbamate functional group, and a piperidine ring with specific methyl substitutions. Its molecular formula is C20H32N2O2, with a molecular weight of approximately 332.49 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. Notably, it may modulate neuronal activity by selectively enhancing the slow inactivation of voltage-gated sodium channels. Additionally, it has been observed to regulate the collapse response mediator protein 2 (CRMP2), which plays a crucial role in neuronal signaling pathways.

Antibacterial Activity

Research has shown that derivatives of tert-butyl carbamates exhibit significant antibacterial properties. For instance, certain related compounds have been evaluated for their effectiveness against various bacterial strains such as E. coli, M. luteus, and B. cereus. These studies utilized microdilution broth susceptibility assays to determine the Minimum Inhibitory Concentration (MIC) values, revealing that some compounds displayed potent antibacterial effects compared to control agents .

Inhibitory Activity Against Proteases

In a study focusing on peptidomimetic compounds, structural modifications similar to those found in this compound were evaluated for their inhibitory activity against the SARS-CoV 3CL protease. The results indicated that specific structural features significantly enhanced inhibitory potency, suggesting that similar compounds could be explored for antiviral applications .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
Tert-butyl N-(1-benzyl-2,3,6-trimethylpiperidin-4-yl)carbamateSimilar piperidine structure with different methyl substitutionsPotentially different pharmacological properties
Tert-butyl N-(1-benzyl-6-oxopiperidin-3-yl)carbamateContains distinct functional groupsVaried interaction profiles with biological targets
Tert-butyl N-(1-benzyl-2-hydroxy-3-methylpiperidin-4-yl)carbamateHydroxyl substitution at position 2May enhance solubility and bioavailability

This table illustrates how minor structural variations can significantly influence the biological activity and applicability of these compounds.

Case Study 1: Antibacterial Evaluation

In a systematic evaluation of antibacterial activity, several derivatives of tert-butyl carbamates were synthesized and tested against multiple bacterial strains. The results indicated that certain compounds exhibited strong inhibitory effects against E. coli and B. cereus, which were assessed using standard susceptibility assays. The findings highlight the potential for developing new antibacterial agents based on this chemical framework .

Case Study 2: SARS-CoV Protease Inhibition

A series of studies focused on the inhibition of SARS-CoV 3CL protease by peptidomimetic compounds revealed that structural characteristics similar to those in this compound could lead to significant antiviral activity. The most potent inhibitors demonstrated IC50 values in the low micromolar range, suggesting that further optimization could yield effective therapeutic agents against viral infections .

Q & A

Q. What are the common synthetic routes for tert-butyl carbamate derivatives, and how can reaction conditions be optimized?

Methodological Answer:

  • Nucleophilic substitution is a primary route for introducing the tert-butoxycarbonyl (Boc) group. For example, Boc-protected amines can be synthesized via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .
  • Reductive amination is effective for introducing substituents to the piperidine ring. For instance, benzyl groups can be added using benzyl halides under Pd-catalyzed coupling conditions .
  • Optimization : Use polar aprotic solvents (e.g., DMF, THF) to enhance solubility of intermediates. Monitor reaction progress via TLC or LC-MS to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing tert-butyl carbamate derivatives?

Methodological Answer:

  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Identify substituents on the piperidine ring (e.g., benzyl, methyl groups) via chemical shifts (δ 1.4 ppm for Boc methyl groups; δ 4.2 ppm for carbamate NH) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions, such as the 2,4,6-trimethylpiperidine moiety .
    • X-ray Crystallography : Use SHELXL for refining crystal structures and ORTEP-3 for visualizing intramolecular interactions (e.g., hydrogen bonding between carbamate NH and adjacent substituents) .

Q. How can purification challenges arising from steric hindrance in 2,4,6-trimethylpiperidine derivatives be addressed?

Methodological Answer:

  • Flash Chromatography : Use gradient elution with hexane/ethyl acetate to separate bulky derivatives.
  • Recrystallization : Optimize solvent polarity (e.g., dichloromethane/hexane) to isolate high-purity crystals .
  • HPLC : Employ reverse-phase C18 columns for enantiomeric separation if chiral centers are present .

Advanced Research Questions

Q. How can stereochemical discrepancies in 2,4,6-trimethylpiperidine derivatives be resolved during synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-Boc-piperidine) to control axial chirality .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to predict energy barriers for epimerization and validate with NOESY NMR .
  • Case Study : In tert-butyl N-(1-benzyl-2,4,6-trimethylpiperidin-3-yl)carbamate, steric bulk at C2/C4/C6 may lead to chair-to-boat conformational flipping. Monitor via variable-temperature NMR .

Q. What computational tools are recommended for predicting the reactivity of tert-butyl carbamates in nucleophilic environments?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate interactions between the carbamate group and biological targets (e.g., enzymes) .
  • Molecular Dynamics (MD) : Analyze Boc deprotection kinetics under acidic conditions (e.g., TFA) using GROMACS .
  • Electronic Effects : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the piperidine ring .

Q. How can air-sensitive intermediates in the synthesis of Boc-protected piperidines be stabilized?

Methodological Answer:

  • Schlenk Techniques : Use inert gas (N₂/Ar) to handle intermediates prone to oxidation.
  • Low-Temperature Reactions : Conduct lithiation or Grignard reactions at −78°C to suppress side reactions .
  • Stabilizing Agents : Add catalytic amounts of BHT (butylated hydroxytoluene) to prevent radical degradation .

Q. What strategies resolve contradictions between crystallographic data and computational bond-length predictions?

Methodological Answer:

  • Multi-Conformer Refinement : Use SHELXL to model disorder in crystal structures (e.g., rotating benzyl groups) .
  • Hirshfeld Surface Analysis : Compare experimental (X-ray) and theoretical (DFT) bond lengths via CrystalExplorer .
  • Case Study : Discrepancies in C–N bond lengths (1.33 Å experimental vs. 1.38 Å DFT) may arise from crystal packing forces .

Q. How can scale-up challenges for Boc-protected piperidines be mitigated in academic labs?

Methodological Answer:

  • Continuous Flow Systems : Improve yield and reproducibility for Boc deprotection using microreactors .
  • Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and impurity formation .

Q. What mechanistic insights explain the stability of tert-butyl carbamates under basic vs. acidic conditions?

Methodological Answer:

  • Acidic Conditions : Boc groups are cleaved via protonation of the carbamate oxygen, followed by elimination of CO₂ and isobutylene .
  • Basic Conditions : Stability arises from resonance stabilization of the carbamate anion, preventing nucleophilic attack .
  • Kinetic Studies : Use pH-stat titrations to measure hydrolysis rates in buffered solutions (pH 1–14) .

Q. How can solid-state behavior (e.g., polymorphism) impact the biological activity of tert-butyl carbamate derivatives?

Methodological Answer:

  • Powder X-ray Diffraction (PXRD) : Identify polymorphic forms and correlate with solubility profiles .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability of different crystal forms .
  • Case Study : A metastable polymorph of tert-butyl N-(1-benzyl-2,4,6-trimethylpiperidin-3-yl)carbamate may exhibit 3x higher aqueous solubility than the stable form .

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